

Introduction: Characterizing a High Molecular Weight Plasticizer

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Octyl decyl phthalate*

Cat. No.: B033092

[Get Quote](#)

Octyl decyl phthalate (ODP), identified by CAS Number 119-07-3, is a prominent member of the high molecular weight (HMW) phthalate esters. With the chemical formula $C_{26}H_{42}O_4$, it is primarily utilized as a plasticizer to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).^[1] Its applications are widespread, ranging from building materials and wire insulation to personal care products and medical devices.^[1] For researchers, scientists, and professionals in drug development, a comprehensive understanding of ODP's physicochemical properties is paramount. Vapor pressure and boiling point are two of the most critical parameters, as they govern the compound's volatility, environmental fate, potential for migration from consumer products, and subsequent human exposure pathways. This guide provides a detailed examination of these properties, grounded in authoritative data and standardized experimental methodologies.

Core Physicochemical Properties of Octyl Decyl Phthalate

A substance's behavior is dictated by its intrinsic properties. For ODP, its large molecular structure is the primary determinant of its physical characteristics. The following table summarizes its key properties for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₂₆ H ₄₂ O ₄	[2] [3]
Molecular Weight	418.6 g/mol	[1] [4]
Appearance	Colorless, clear, oily liquid with a mild odor.	[1] [5]
Density	0.972 - 0.976 g/cm ³ at 20°C	[6] [7]
Melting Point	-40°C to -50°C	[4] [6]
Water Solubility	Insoluble; Estimated at 1.73 x 10 ⁻⁵ mg/L at 25°C.	[6] [8]

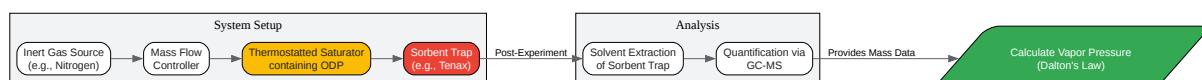
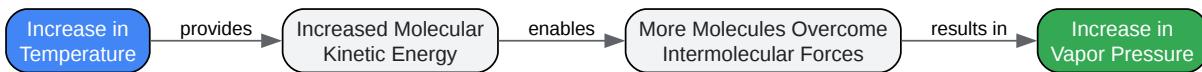
Section 1: Vapor Pressure Analysis

Vapor pressure is a fundamental measure of a substance's tendency to transition from a liquid or solid phase into a gaseous phase. It is intrinsically linked to temperature, increasing as temperature rises. For semivolatile organic compounds (SVOCs) like ODP, this property is exceptionally low, which presents significant measurement challenges but is central to its utility and risk assessment.

Causality and Significance

The remarkably low vapor pressure of ODP is a direct consequence of its high molecular weight and the significant van der Waals forces between its long alkyl chains. A large amount of energy is required to overcome these intermolecular attractions and allow a molecule to escape into the vapor phase. This low volatility is precisely why HMW phthalates are effective as plasticizers; they are designed to remain within the polymer matrix over the product's lifespan. However, it also means that any ODP that does enter the environment will partition to particulate matter in the atmosphere and soil, rather than existing freely as a vapor.[\[1\]](#)

Reported Vapor Pressure Data



Due to the difficulty of direct measurement, vapor pressure values for ODP are often derived from estimation models or specialized experimental techniques. This can lead to variability in reported data.

Vapor Pressure	Temperature	Method	Source(s)
3.9×10^{-7} mm Hg (5.2×10^{-5} Pa)	25 °C	Estimated (Fragment Constant Method)	[1]
3.88×10^{-7} mm Hg (5.17×10^{-5} Pa)	25 °C	Estimated	[8]
8.72×10^{-8} mm Hg (1.16×10^{-5} Pa)	25 °C	Not Specified	[4]

The convergence of the estimated values around 10^{-7} mm Hg provides a reliable working figure for environmental and exposure modeling.

Relationship Between Temperature and Vapor Pressure

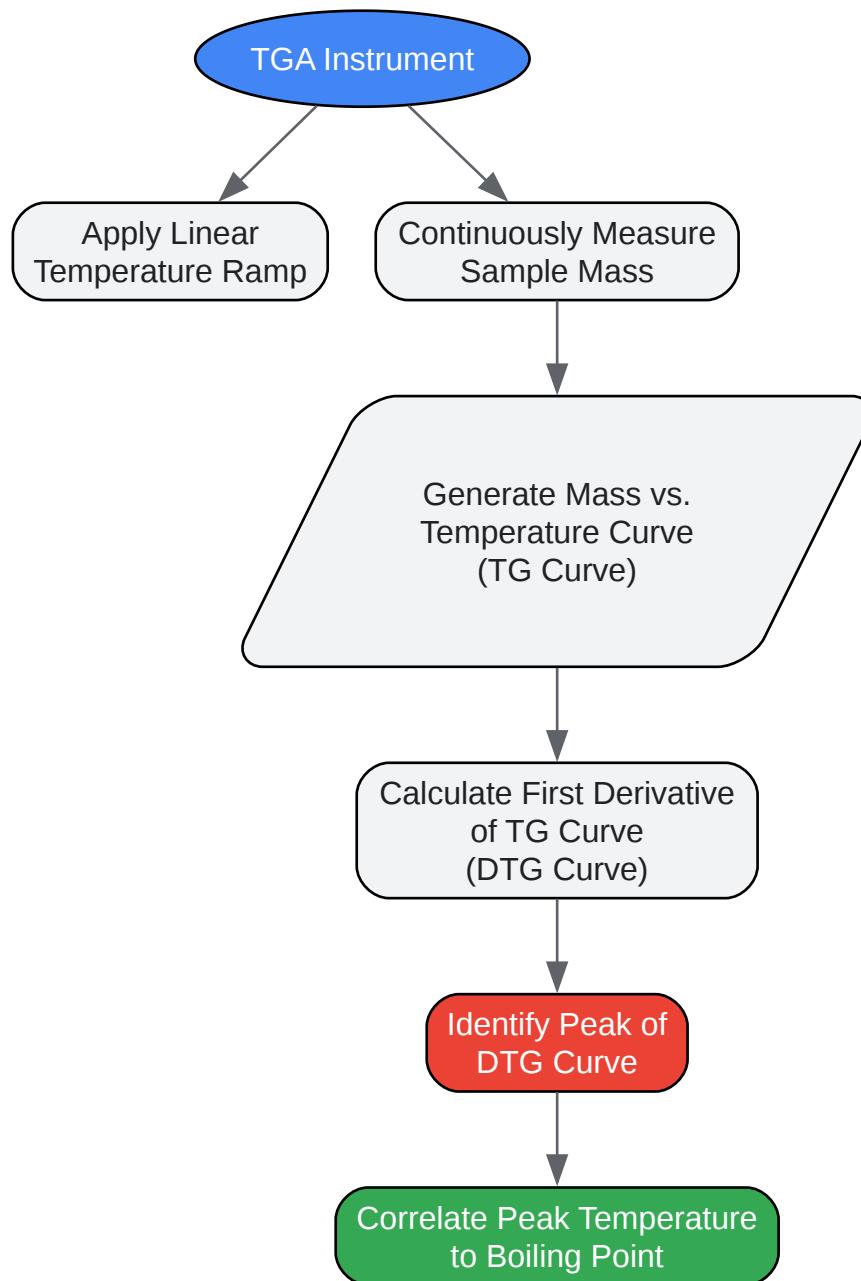
The following diagram illustrates the fundamental relationship where increasing thermal energy leads to a higher probability of molecules escaping the liquid phase, thus increasing vapor pressure.

[Click to download full resolution via product page](#)

Caption: Workflow for the Gas Saturation method of vapor pressure determination.

Step-by-Step Protocol:

- Preparation: A sample of **octyl decyl phthalate** is placed in a thermostatically controlled vessel (the saturator) on an inert support (e.g., glass beads) to maximize surface area.


- Saturation: A stream of dry inert gas is passed through the saturator at a low, precisely controlled flow rate. The flow rate must be slow enough to ensure the gas stream becomes fully saturated with ODP vapor.
- Trapping: The gas stream exiting the saturator is passed through a trap containing a suitable sorbent material, which quantitatively captures the ODP vapor.
- Quantification: After a set period, the experiment is stopped. The sorbent trap is removed and the captured ODP is extracted with a solvent. The quantity of ODP is then determined using a sensitive analytical technique, typically Gas Chromatography-Mass Spectrometry (GC-MS).
- Calculation: The vapor pressure (P) is calculated using the ideal gas law and Dalton's law of partial pressures from the mass of ODP collected (m), the total volume of gas passed (V), the molecular weight of ODP (M), and the system temperature (T).

This protocol is self-validating because its accuracy can be confirmed by running the experiment at several different gas flow rates. If the calculated vapor pressure remains constant regardless of the flow rate (within a certain range), it confirms that the gas was indeed saturated. [9]

Protocol: Boiling Point Estimation via Thermogravimetric Analysis (TGA)

While classical methods measure the boiling point directly, TGA offers a rapid and material-sparing alternative for estimating the boiling points of high molecular weight, low-volatility compounds. [10] TGA measures the change in a sample's mass as a function of temperature. [11] Evaporation is a process of mass loss, and the boiling point can be correlated with the temperature of the maximum rate of mass loss.

Logical Diagram for TGA Boiling Point Estimation

[Click to download full resolution via product page](#)

Caption: Logical process for estimating boiling point using TGA.

This technique is powerful for comparing the relative volatilities of different phthalates or formulations but provides an estimated, rather than an absolute, boiling point.

Conclusion

Octyl decyl phthalate is a high molecular weight ester characterized by a very low vapor pressure (on the order of 10^{-7} mmHg at 25°C) and a correspondingly high boiling point (239°C at 4 mmHg). These properties are a direct result of its large molecular structure and are fundamental to its function as a durable plasticizer. For scientists and researchers, it is critical to recognize that these values dictate the compound's low volatility, its persistence in polymer matrices, and its environmental partitioning behavior. The standardized methodologies outlined by the OECD, particularly the Gas Saturation Method for vapor pressure, provide the authoritative framework for generating the reliable data needed for accurate safety, exposure, and environmental fate assessments.

References

- PubChem. (n.d.). **Octyl decyl phthalate**. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- EUROLAB. (n.d.). OECD 104 Testing of Chemicals - Standard Test Method for Vapor Pressure. Retrieved from [\[Link\]](#)
- Analytice. (2021). OECD test n°104: Vapour pressure. Retrieved from [\[Link\]](#)
- Chemsoc. (n.d.). decyl octyl phthalate. Retrieved from [\[Link\]](#)
- OECD. (2006). Test No. 104: Vapour Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [\[Link\]](#)
- OECD. (n.d.). Test No. 104: Vapour Pressure. Retrieved from [\[Link\]](#)
- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour Pressure. Google Books.
- Liu, Z., et al. (2014). Simple Method To Measure the Vapor Pressure of Phthalates and Their Alternatives. Environmental Science & Technology. Retrieved from [\[Link\]](#)
- Restek. (n.d.). n-Octyl n-decyl phthalate. Retrieved from [\[Link\]](#)
- ASTM International. (2007). E1194 Standard Test Method for Vapor Pressure. Retrieved from [\[Link\]](#)

- ASTM International. (n.d.). E1194 Standard Test Method for Vapor Pressure. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [\[Link\]](#)
- Goodrum, J. W., & Geller, D. P. (2005). Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides. PubMed. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Octyl decyl phthalate | C₂₆H₄₂O₄ | CID 8380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [accustandard.com](https://www.accustandard.com) [[accustandard.com](https://www.accustandard.com)]
- 3. [ez.restek.com](https://www.ez.restek.com) [[ez.restek.com](https://www.ez.restek.com)]
- 4. decyl octyl phthalate | CAS#:119-07-3 | Chemsoc [[chemsoc.com](https://www.chemsoc.com)]
- 5. N-OCTYL-N-DECYL PHTHALATE | 119-07-3 [[chemicalbook.com](https://www.chemicalbook.com)]
- 6. OCTYL DECYL PHTHALATE | CAMEO Chemicals | NOAA [[cameochemicals.noaa.gov](https://www.cameochemicals.noaa.gov)]
- 7. Octyl Decylphthalate | Ennore India Chemicals [[ennoreindiachemicals.com](https://www.ennoreindiachemicals.com)]
- 8. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 9. store.astm.org [store.astm.org]
- 10. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Introduction: Characterizing a High Molecular Weight Plasticizer]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033092#octyl-decyl-phthalate-vapor-pressure-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com